molecular formula C15H19N3O2S B5817880 N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B5817880
M. Wt: 305.4 g/mol
InChI Key: RRCSGVZDSGVZLP-UHFFFAOYSA-N
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Description

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound belonging to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the reaction of 2,3-dimethylphenol with appropriate thiadiazole precursors. One common method involves the reaction of 2,3-dimethylphenol with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the corresponding hydrazine derivatives. These derivatives are then reacted with hydrazonoyl chloride derivatives in the presence of triethylamine to yield the desired 1,3,4-thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
  • N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea
  • N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methylphenyl)urea

Uniqueness

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is unique due to its specific substitution pattern on the phenoxy and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9(2)14(19)16-15-18-17-13(21-15)8-20-12-7-5-6-10(3)11(12)4/h5-7,9H,8H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCSGVZDSGVZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN=C(S2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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